![molecular formula C14H22N2O2 B2551232 N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2305414-73-5](/img/structure/B2551232.png)
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide, also known as CX-5461, is a small-molecule inhibitor of RNA polymerase I transcription. It was first developed by Cylene Pharmaceuticals and is currently being studied as a potential treatment for cancer.
Mechanism of Action
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosome biogenesis and ultimately cell death in cancer cells that rely on high levels of protein synthesis.
Biochemical and Physiological Effects:
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-tumor activity in vivo, with minimal toxicity to normal tissues.
Advantages and Limitations for Lab Experiments
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has the advantage of being a selective inhibitor of RNA polymerase I transcription, making it a promising candidate for cancer therapy. However, its efficacy may be limited to cancer cells that have high levels of ribosomal RNA synthesis. Additionally, the synthesis of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is complex and may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is in combination therapy with other anti-cancer agents to enhance its efficacy. Another area of research is in identifying biomarkers that can predict which cancer cells will be sensitive to N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide. Additionally, there is interest in developing more potent and selective inhibitors of RNA polymerase I transcription based on the structure of N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide.
Synthesis Methods
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide is synthesized through a multi-step process involving the reaction of cyclohexanone with pyrrolidine, followed by acylation with prop-2-enoyl chloride. The final product is then purified through column chromatography.
Scientific Research Applications
N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide has been shown to selectively target cancer cells that have high levels of ribosomal RNA synthesis, making it a promising candidate for cancer therapy. It has been studied in various preclinical models, including breast cancer, ovarian cancer, and lymphoma.
properties
IUPAC Name |
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-2-13(17)15-12-8-9-16(10-12)14(18)11-6-4-3-5-7-11/h2,11-12H,1,3-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLIACZRIYCQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

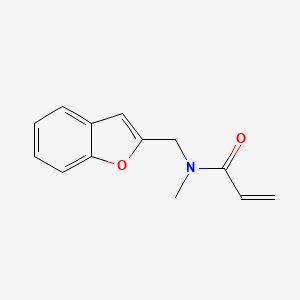

![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2551156.png)

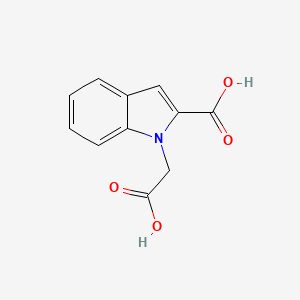
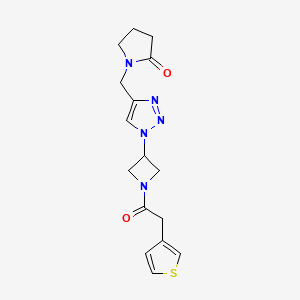
![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2551165.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)
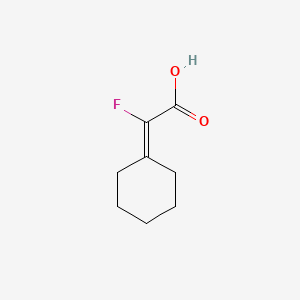
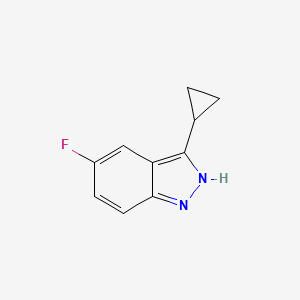
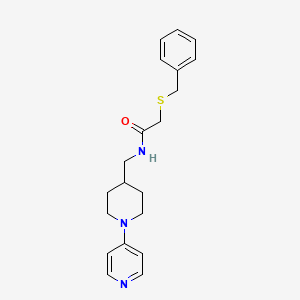
![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)
![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)
![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)